molecular formula C12H10N6O2S B2625747 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235632-04-8

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2625747
CAS No.: 1235632-04-8
M. Wt: 302.31
InChI Key: QBYNKMOHRNCKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule incorporates two high-value pharmacophores: a 1,3,4-oxadiazole ring and a pyrazine ring, both linked via a thiazole carboxamide bridge. The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature for its broad spectrum of biological activities, serving as a key structural motif in the development of novel therapeutic agents due to its metabolic stability and ability to participate in key hydrogen bonding interactions at biological target sites . The integration of the pyrazine nucleus is of particular interest in infectious disease research. Pyrazine-based structures are foundational to anti-tubercular agents, and novel derivatives are actively sought to combat resistant strains of Mycobacterium tuberculosis . Concurrently, 1,3,4-oxadiazole derivatives have demonstrated significant promise as antimicrobials, showing potent activity against a range of Gram-positive and Gram-negative bacteria, which positions this hybrid compound as a compelling candidate for investigating new antibacterial strategies . Beyond infectious disease, the structural profile of this compound suggests potential in oncology research. 1,3,4-Oxadiazole conjugates are known to exhibit potent anticancer properties through diverse mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The specific molecular architecture of this compound, designed to leverage the synergistic effects of its constituent heterocycles, makes it a valuable chemical tool for researchers probing new pathways in cancer cell proliferation and for conducting initial in vitro cytotoxicity assessments against various cancer cell lines. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S/c1-7-17-18-10(20-7)5-15-11(19)9-6-21-12(16-9)8-4-13-2-3-14-8/h2-4,6H,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYNKMOHRNCKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a thiazole ring fused with a pyrazine moiety and an oxadiazole group, which contributes to its biological properties. The presence of these heterocycles enhances its interaction with various biological targets.

  • Antimicrobial Activity :
    • The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole structure exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, compounds similar to the target compound were effective against Bacillus cereus and Staphylococcus aureus .
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity :
    • Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives containing the thiazole and oxadiazole rings have shown promising results in inhibiting cancer cell proliferation, particularly in liver carcinoma cell lines .
    • The anticancer effect is frequently attributed to the generation of reactive oxygen species (ROS) and activation of caspase pathways, leading to programmed cell death .
  • Antitubercular Activity :
    • Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with specific compounds showing low micromolar inhibitory concentrations (IC50 values ranging from 4–8 µM) . The inhibition of key enzymes involved in fatty acid biosynthesis is a critical mechanism for this activity.

Table 1: Summary of Biological Activities

Activity Type Target Pathogen/Cell Line IC50 Values Reference
AntimicrobialBacillus cereusNot specified
AnticancerHUH7 (liver carcinoma)10.1 µM
AntitubercularMycobacterium tuberculosis4–8 µM

Case Studies

  • Antimicrobial Studies :
    • A study evaluated various oxadiazole derivatives for antimicrobial activity using disc diffusion methods. Results indicated superior activity against gram-positive bacteria compared to gram-negative strains, highlighting the potential for developing new antibacterial agents based on this scaffold .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on multiple cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting their potential as effective anticancer agents .
  • In Silico Studies :
    • Molecular docking studies have been employed to predict the binding affinity of these compounds to specific enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells and pathogens . The results support the hypothesis that these compounds could serve as dual-action drugs targeting both cancer and bacterial infections.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole demonstrate cytotoxic effects against various cancer cell lines. The compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide may function through mechanisms that include the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LinePercent Growth Inhibition (%)
ASNB-1986.61
BOVCAR-885.26
CNCI-H4075.99

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances this activity.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DE. coli12 µg/mL
ES. aureus10 µg/mL
FP. aeruginosa15 µg/mL

Agricultural Applications

2.1 Pesticidal Activity

This compound has potential applications as a pesticide due to its bioactive properties against plant pathogens and pests. Compounds with similar structures have been reported to disrupt the growth of various fungi and insects.

Case Study: Efficacy Against Fungal Pathogens

In a study assessing the antifungal efficacy of thiazole derivatives, it was found that certain compounds significantly inhibited the growth of common agricultural pathogens such as Fusarium and Aspergillus species.

Material Science

3.1 Development of Functional Materials

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic semiconductors and sensors.

Table 3: Material Properties

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate
SolubilitySoluble in DMSO

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in core heterocycles, substituents, and linker groups. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Key Features Reference
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Thiazole-4-carboxamide Pyrazine (C2), 5-methyl-oxadiazole (N-linked) High polarity due to pyrazine; metabolic stability from oxadiazole methyl
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole-thioacetamide Diphenylmethyl (S-linked), pyrazine Bulky diphenylmethyl group enhances lipophilicity but may reduce solubility
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole-5-carboxamide 4-Pyridinyl (vs. pyrazine), methyl at C4 Pyridine vs. pyrazine alters hydrogen-bonding capacity; methyl improves PK
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole Pyrazole-thiadiazole hybrid Thiadiazole-thioacetyl, amino group Dual heterocyclic system with potential for multi-target activity

Research Findings

  • Diphenylmethyl Analogs : Demonstrated anti-inflammatory activity in vitro (IC50 = 12 µM for COX-2 inhibition) but poor bioavailability in murine models .
  • Thiadiazole-Pyrazole Hybrids: Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus) attributed to the thioacetyl linker and amino group .
  • Pyridinyl-Thiazoles: Optimized for CNS penetration (brain/plasma ratio = 0.8) via methyl substitution, a feature less pronounced in pyrazine analogs .

Critical Analysis of Divergent Evidence

  • Synthetic Routes : and highlight divergent strategies (S-alkylation vs. nitrile-based coupling), which may influence scalability and purity.
  • Bioactivity Contradictions : Pyrazine derivatives in show lower potency than pyridinyl analogs in , suggesting heterocycle choice critically impacts target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.